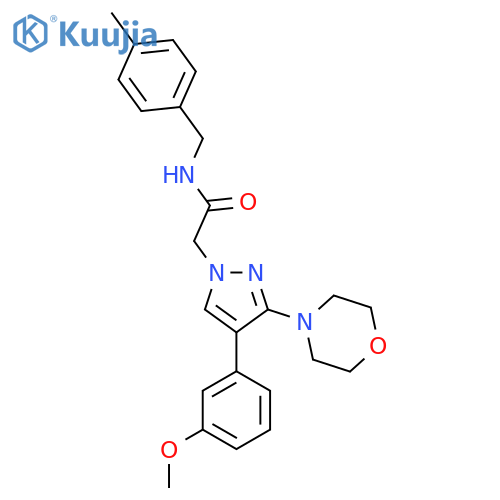Cas no 1286699-77-1 (2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl-N-(4-methylphenyl)methylacetamide)

1286699-77-1 structure
商品名:2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl-N-(4-methylphenyl)methylacetamide
2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl-N-(4-methylphenyl)methylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl-N-(4-methylphenyl)methylacetamide
- 2-[4-(3-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
- F3407-4664
- 2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
- AKOS024486468
- VU0627202-1
- 2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide
- 1286699-77-1
-
- インチ: 1S/C24H28N4O3/c1-18-6-8-19(9-7-18)15-25-23(29)17-28-16-22(20-4-3-5-21(14-20)30-2)24(26-28)27-10-12-31-13-11-27/h3-9,14,16H,10-13,15,17H2,1-2H3,(H,25,29)
- InChIKey: UVTVFCWUTVVTSS-UHFFFAOYSA-N
- ほほえんだ: O1CCN(C2C(C3C=CC=C(C=3)OC)=CN(CC(NCC3C=CC(C)=CC=3)=O)N=2)CC1
計算された属性
- せいみつぶんしりょう: 420.21614077g/mol
- どういたいしつりょう: 420.21614077g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 7
- 複雑さ: 563
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 68.6Ų
2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl-N-(4-methylphenyl)methylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3407-4664-15mg |
2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
1286699-77-1 | 15mg |
$89.0 | 2023-09-10 | ||
| Life Chemicals | F3407-4664-2μmol |
2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
1286699-77-1 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F3407-4664-30mg |
2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
1286699-77-1 | 30mg |
$119.0 | 2023-09-10 | ||
| Life Chemicals | F3407-4664-20μmol |
2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
1286699-77-1 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F3407-4664-4mg |
2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
1286699-77-1 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F3407-4664-5μmol |
2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
1286699-77-1 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3407-4664-3mg |
2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
1286699-77-1 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3407-4664-50mg |
2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
1286699-77-1 | 50mg |
$160.0 | 2023-09-10 | ||
| Life Chemicals | F3407-4664-10mg |
2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
1286699-77-1 | 10mg |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F3407-4664-2mg |
2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
1286699-77-1 | 2mg |
$59.0 | 2023-09-10 |
2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl-N-(4-methylphenyl)methylacetamide 関連文献
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
1286699-77-1 (2-4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl-N-(4-methylphenyl)methylacetamide) 関連製品
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
